molecular formula C12H12N2S B128923 5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole CAS No. 144340-48-7

5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole

Cat. No. B128923
M. Wt: 216.3 g/mol
InChI Key: WFVKRJYMIVDODL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 5-(2′-indolyl)thiazoles involves the reaction of thioamides with 3-tosyloxypentane-2,4-dione, leading to the in situ formation of 5-acetylthiazole, which upon treatment with arylhydrazines in polyphosphoric acid, results in the formation of the desired 5-(2′-indolyl)thiazoles . This method could potentially be adapted for the synthesis of "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

Single crystal X-ray diffraction has been used to determine the structure of thiazolylazo indole dyes, which share some structural features with the compound of interest . The analysis revealed details about the crystal system, space group, and intermolecular hydrogen bonds, which are crucial for understanding the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

The papers do not provide specific reactions for "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole," but they do discuss reactions of similar indole and thiazole derivatives. For instance, Knoevenagel condensation has been used to synthesize thiazolidine-2,4-dione derivatives with an indole moiety . Additionally, oxidative cyclization and reactions with electrophilic agents have been elaborated for the synthesis of thiadiazoloindoles . These reactions could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" are not directly reported in the provided papers. However, the properties of similar compounds, such as their cytotoxicity against cancer cell lines , aromatase inhibitory activity , and antihyperglycemic potential , suggest that the compound could also exhibit significant biological activities. The exact properties would need to be determined experimentally.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Compounds with structures similar to "5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole" have been investigated for their potential to inhibit HIV-1 reverse transcriptase. Derivatives of isatin-thiazoline, a structurally related compound, showed activity against both DNA polymerase and ribonuclease H, which are essential for HIV-1 replication, suggesting potential application in HIV treatment (Meleddu et al., 2016).

Antibacterial and Antifungal Activities

Derivatives of 1,3-dihydro-2H-indol-2-ones have demonstrated a broad spectrum of biodynamic activities, including antibacterial and antifungal properties. These compounds have been synthesized and tested against various pathogens, indicating their potential as antimicrobial agents (Akhaja & Raval, 2011).

Cancer Inhibitory Activity

Research on 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives has unveiled significant anticancer activities against multiple cancer cell lines, including A549, HCT116, and PC-9. These findings highlight the potential of such compounds in developing new cancer therapies (Li Zi-cheng, 2013).

Antimicrobial Evaluation

Further exploration into thiazolidinone and isoxazole derivatives has shown promising antimicrobial activities, reinforcing the potential of indole-based compounds in treating infections (Thadhaney et al., 2010).

Cytotoxicity and Antioxidant Potential

The evaluation of novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives for cytotoxicity against carcinoma cell lines and their antioxidant potential has provided insight into their dual functionality. This dual action suggests a promising avenue for developing therapeutic agents with both anticancer and antioxidant properties (Grozav et al., 2017).

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, reactivity, physical and chemical properties, and potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-8-14-12(7-15-8)9-2-3-11-10(6-9)4-5-13-11/h2-3,6-7,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKRJYMIVDODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C2)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429265
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole

CAS RN

144340-48-7
Record name 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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